molecular formula C29H36N6O2S B15137621 15-Lox-IN-1

15-Lox-IN-1

Cat. No.: B15137621
M. Wt: 532.7 g/mol
InChI Key: HGGTVVFWEMSGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Lox-IN-1 is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce hydroperoxy derivatives. This enzyme plays a significant role in the regulation of inflammation and has been implicated in various diseases, including cancer and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Lox-IN-1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 15-Lox-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxy derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

15-Lox-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of 15-lipoxygenase-1 and its role in various chemical reactions.

    Biology: Investigates the biological functions of 15-lipoxygenase-1 in cellular processes, such as inflammation and apoptosis.

    Medicine: Explores the potential therapeutic applications of this compound in treating diseases like cancer, cardiovascular diseases, and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting 15-lipoxygenase-1.

Mechanism of Action

15-Lox-IN-1 exerts its effects by selectively inhibiting the activity of 15-lipoxygenase-1. The compound binds to the active site of the enzyme, preventing the oxygenation of polyunsaturated fatty acids. This inhibition disrupts the production of pro-inflammatory and pro-tumorigenic lipid mediators, thereby reducing inflammation and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high potency and selectivity for 15-lipoxygenase-1. This specificity makes it a valuable tool for studying the precise role of 15-lipoxygenase-1 in various biological processes and for developing targeted therapeutic agents .

Properties

Molecular Formula

C29H36N6O2S

Molecular Weight

532.7 g/mol

IUPAC Name

4-[5-[1-(cyclohexylamino)-1-oxopropan-2-yl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide

InChI

InChI=1S/C29H36N6O2S/c1-21(27(36)30-23-11-5-2-6-12-23)38-29-33-32-26(35(29)25-15-9-4-10-16-25)22-17-19-34(20-18-22)28(37)31-24-13-7-3-8-14-24/h3-4,7-10,13-16,21-23H,2,5-6,11-12,17-20H2,1H3,(H,30,36)(H,31,37)

InChI Key

HGGTVVFWEMSGJC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=NN=C(N2C3=CC=CC=C3)C4CCN(CC4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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